molecular formula C22H28N2O4 B10885118 (2,6-Dimethoxyphenyl)[4-(4-ethoxybenzyl)piperazin-1-yl]methanone

(2,6-Dimethoxyphenyl)[4-(4-ethoxybenzyl)piperazin-1-yl]methanone

Cat. No.: B10885118
M. Wt: 384.5 g/mol
InChI Key: JRKMMOFYUMYMLX-UHFFFAOYSA-N
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Description

(2,6-DIMETHOXYPHENYL)[4-(4-ETHOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound that features a piperazine ring substituted with a 4-ethoxybenzyl group and a 2,6-dimethoxyphenyl group

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

(2,6-dimethoxyphenyl)-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H28N2O4/c1-4-28-18-10-8-17(9-11-18)16-23-12-14-24(15-13-23)22(25)21-19(26-2)6-5-7-20(21)27-3/h5-11H,4,12-16H2,1-3H3

InChI Key

JRKMMOFYUMYMLX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-DIMETHOXYPHENYL)[4-(4-ETHOXYBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 4-ethoxybenzyl group through a nucleophilic substitution reaction. This intermediate is then reacted with 2,6-dimethoxybenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(2,6-DIMETHOXYPHENYL)[4-(4-ETHOXYBENZYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

(2,6-DIMETHOXYPHENYL)[4-(4-ETHOXYBENZYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2,6-DIMETHOXYPHENYL)[4-(4-ETHOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2,6-DIMETHOXYPHENYL)[4-(3,4,5-TRIMETHOXYBENZYL)-1-PIPERAZINYL]METHANONE: Similar structure but with additional methoxy groups.

    (2,6-DIMETHOXYPHENYL)[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]METHANONE: Similar structure but with a bromine substituent.

Uniqueness

(2,6-DIMETHOXYPHENYL)[4-(4-ETHOXYBENZYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and ethoxy groups provides a distinct electronic environment that can affect its interactions with molecular targets.

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